![molecular formula C13H15BFN3O2 B13921621 [2-(5-Fluoro-2-pyridyl)-5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl]boronic acid](/img/structure/B13921621.png)
[2-(5-Fluoro-2-pyridyl)-5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
B-[2-(5-Fluoro-2-pyridinyl)-5,6-dihydro-5,5-dimethyl-4H-pyrrolo[1,2-b]pyrazol-3-yl]boronic acid is a boronic acid derivative that features a complex structure with a fluorinated pyridine ring and a pyrrolo[1,2-b]pyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of B-[2-(5-Fluoro-2-pyridinyl)-5,6-dihydro-5,5-dimethyl-4H-pyrrolo[1,2-b]pyrazol-3-yl]boronic acid typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product .
化学反应分析
Types of Reactions
B-[2-(5-Fluoro-2-pyridinyl)-5,6-dihydro-5,5-dimethyl-4H-pyrrolo[1,2-b]pyrazol-3-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce various functionalized derivatives .
科学研究应用
B-[2-(5-Fluoro-2-pyridinyl)-5,6-dihydro-5,5-dimethyl-4H-pyrrolo[1,2-b]pyrazol-3-yl]boronic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and fine chemicals
作用机制
The mechanism of action of B-[2-(5-Fluoro-2-pyridinyl)-5,6-dihydro-5,5-dimethyl-4H-pyrrolo[1,2-b]pyrazol-3-yl]boronic acid involves its interaction with various molecular targets. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the fluorine atom and the boronic acid group enhances its reactivity and selectivity in these reactions .
相似化合物的比较
Similar Compounds
- 2-Fluoropyridine-5-boronic acid pinacol ester
- 2-Fluoro-5-methylpyridine-3-boronic acid
- 4-Pyridinylboronic acid
Uniqueness
B-[2-(5-Fluoro-2-pyridinyl)-5,6-dihydro-5,5-dimethyl-4H-pyrrolo[1,2-b]pyrazol-3-yl]boronic acid is unique due to its complex structure, which combines a fluorinated pyridine ring with a pyrrolo[1,2-b]pyrazole moiety. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic organic chemistry .
属性
分子式 |
C13H15BFN3O2 |
|---|---|
分子量 |
275.09 g/mol |
IUPAC 名称 |
[2-(5-fluoropyridin-2-yl)-5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C13H15BFN3O2/c1-13(2)5-10-11(14(19)20)12(17-18(10)7-13)9-4-3-8(15)6-16-9/h3-4,6,19-20H,5,7H2,1-2H3 |
InChI 键 |
KEGFELOPQJJLSZ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C2CC(CN2N=C1C3=NC=C(C=C3)F)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


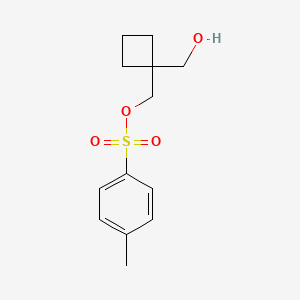


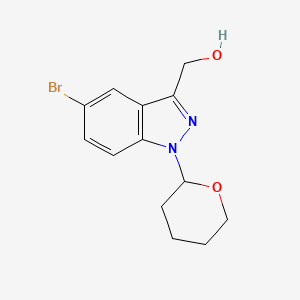
![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine](/img/structure/B13921559.png)

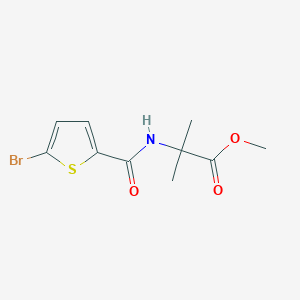
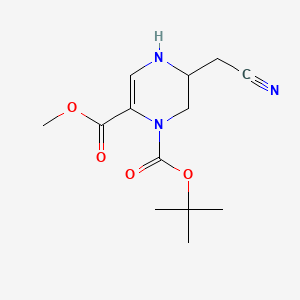
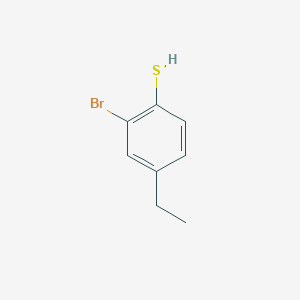
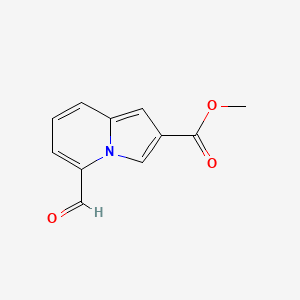


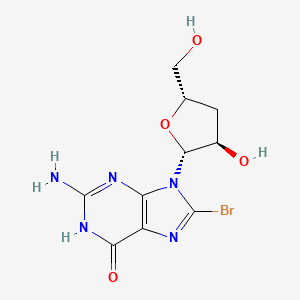
![tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13921608.png)
